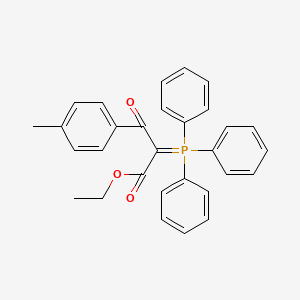
(Triphenylphosphonio)(ethoxycarbonyl)(4-methylbenzoyl)methanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Triphenylphosphonio)(ethoxycarbonyl)(4-methylbenzoyl)methanide is an organophosphorus compound that features a triphenylphosphonium group, an ethoxycarbonyl group, and a 4-methylbenzoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Triphenylphosphonio)(ethoxycarbonyl)(4-methylbenzoyl)methanide typically involves the reaction of triphenylphosphine with ethyl chloroformate and 4-methylbenzoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents. The general reaction scheme is as follows:
Step 1: Triphenylphosphine reacts with ethyl chloroformate to form triphenylphosphonium ethoxycarbonyl chloride.
Step 2: The intermediate product then reacts with 4-methylbenzoyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(Triphenylphosphonio)(ethoxycarbonyl)(4-methylbenzoyl)methanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl or 4-methylbenzoyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: Triphenylphosphine derivatives.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
科学研究应用
(Triphenylphosphonio)(ethoxycarbonyl)(4-methylbenzoyl)methanide has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of (Triphenylphosphonio)(ethoxycarbonyl)(4-methylbenzoyl)methanide involves its interaction with molecular targets through its phosphonium group. The compound can participate in nucleophilic or electrophilic reactions, depending on the nature of the reactants. The triphenylphosphonium group can stabilize transition states and intermediates, facilitating various chemical transformations.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A simpler analog without the ethoxycarbonyl and 4-methylbenzoyl groups.
(Triphenylphosphonio)(methoxycarbonyl)(4-methylbenzoyl)methanide: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
(Triphenylphosphonio)(ethoxycarbonyl)(benzoyl)methanide: Similar structure but with a benzoyl group instead of a 4-methylbenzoyl group.
Uniqueness
(Triphenylphosphonio)(ethoxycarbonyl)(4-methylbenzoyl)methanide is unique due to the presence of both ethoxycarbonyl and 4-methylbenzoyl groups, which confer specific reactivity and properties. This combination of functional groups allows for diverse applications in organic synthesis and catalysis, distinguishing it from other similar compounds.
属性
IUPAC Name |
ethyl 3-(4-methylphenyl)-3-oxo-2-(triphenyl-λ5-phosphanylidene)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27O3P/c1-3-33-30(32)29(28(31)24-21-19-23(2)20-22-24)34(25-13-7-4-8-14-25,26-15-9-5-10-16-26)27-17-11-6-12-18-27/h4-22H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAUMMXEHPSZHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














